N-(4-methoxyphenyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a methylphenoxy group, and a thiophen-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with 2-bromo-2-methylphenol in the presence of a base such as potassium carbonate to form an intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with thiophen-2-ylmethyl bromide in the presence of a palladium catalyst to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: shares structural similarities with other acetamides, such as:
Uniqueness
The uniqueness of N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21NO3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21NO3S/c1-16-6-3-4-8-20(16)25-15-21(23)22(14-19-7-5-13-26-19)17-9-11-18(24-2)12-10-17/h3-13H,14-15H2,1-2H3 |
InChI Key |
OKXCRQHKBFJWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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